molecular formula C16H13ClN2O B8723320 7-Benzyloxy-4-chloro-2-methyl-quinazoline CAS No. 646450-93-3

7-Benzyloxy-4-chloro-2-methyl-quinazoline

Cat. No. B8723320
Key on ui cas rn: 646450-93-3
M. Wt: 284.74 g/mol
InChI Key: FYMZJUSSDXNLLK-UHFFFAOYSA-N
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Patent
US07205309B2

Procedure details

A suspension of 0.9 g (3.38 mmol) of 7-benzyloxy-2-methyl-1H-quinazolin-4-one in POCl3 (4.6 ml, 50 mmol) were heated at reflux for 1.5 h. The reaction mixture was then concentrated in vacuo, the residue was partitioned between CH2Cl2 and cold diluted NaHCO3 (pH 7–8). The layers were separated and the aqueous layer twice extracted with CH2Cl2. The combined organic layers washed with saturated NaHCO3, brine and then dried over Mg2SO4. The solvent was removed in vacuo give 0.45 g (47.2%) of crude 7-benzyloxy-4-chloro-2-methyl-quinazoline as a dark red waxy solid which was used directly in the next step without further purification. Rf: 0.9 (CH2Cl2/MeOH: 9/1; starting material with Rf: 0.7).
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13](=O)[N:14]=[C:15]([CH3:19])[NH:16]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:23]>>[CH2:1]([O:8][C:9]1[CH:18]=[C:17]2[C:12]([C:13]([Cl:23])=[N:14][C:15]([CH3:19])=[N:16]2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(N=C(NC2=C1)C)=O
Name
Quantity
4.6 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between CH2Cl2 and cold diluted NaHCO3 (pH 7–8)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer twice extracted with CH2Cl2
WASH
Type
WASH
Details
The combined organic layers washed with saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Mg2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C2C(=NC(=NC2=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 47.2%
YIELD: CALCULATEDPERCENTYIELD 46.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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